(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
Brand Name: Vulcanchem
CAS No.: 111549-97-4
VCID: VC0046449
InChI: InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1
SMILES: C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C29H34O5
Molecular Weight: 462.6 g/mol

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

CAS No.: 111549-97-4

Main Products

VCID: VC0046449

Molecular Formula: C29H34O5

Molecular Weight: 462.6 g/mol

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol - 111549-97-4

CAS No. 111549-97-4
Product Name (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
Molecular Formula C29H34O5
Molecular Weight 462.6 g/mol
IUPAC Name (2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol
Standard InChI InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1
Standard InChIKey PBGRBWYIGUUVHW-NHKHRBQYSA-N
Isomeric SMILES C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
SMILES C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Canonical SMILES C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
PubChem Compound 10885065
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator